Cas no 941896-59-9 (1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide)

1-(5-Chlorothiophen-2-yl)sulfonyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is a structurally complex sulfonamide derivative featuring a piperidine-4-carboxamide core linked to a chlorothiophene sulfonyl group and a substituted benzothiazole moiety. This compound exhibits potential as an intermediate in pharmaceutical research, particularly in the development of bioactive molecules targeting enzyme inhibition or receptor modulation. The presence of the chlorothiophene and ethoxybenzothiazole groups enhances its binding affinity and selectivity, while the sulfonyl and carboxamide functionalities contribute to its stability and solubility profile. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies in medicinal chemistry applications.
1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide structure
941896-59-9 structure
Product Name:1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
CAS No:941896-59-9
MF:C19H20ClN3O4S3
MW:486.027799606323
CID:5499051
Update Time:2025-10-24

1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-Piperidinecarboxamide, 1-[(5-chloro-2-thienyl)sulfonyl]-N-(4-ethoxy-2-benzothiazolyl)-
    • 1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
    • Inchi: 1S/C19H20ClN3O4S3/c1-2-27-13-4-3-5-14-17(13)21-19(28-14)22-18(24)12-8-10-23(11-9-12)30(25,26)16-7-6-15(20)29-16/h3-7,12H,2,8-11H2,1H3,(H,21,22,24)
    • InChI Key: PSLLJMZNLOLBSZ-UHFFFAOYSA-N
    • SMILES: N1(S(C2SC(Cl)=CC=2)(=O)=O)CCC(C(NC2=NC3=C(OCC)C=CC=C3S2)=O)CC1

1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide Pricemore >>

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Additional information on 1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

Comprehensive Overview of 1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide (CAS No. 941896-59-9)

The compound 1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide (CAS No. 941896-59-9) is a structurally complex molecule that has garnered significant attention in pharmaceutical and biochemical research. With its unique combination of thiophene, benzothiazole, and piperidine moieties, this compound exhibits potential applications in drug discovery and development. Researchers are particularly interested in its sulfonyl and carboxamide functional groups, which are known to contribute to bioactivity and binding affinity in therapeutic targets.

In recent years, the demand for novel small-molecule inhibitors and enzyme modulators has surged, driven by advancements in precision medicine and targeted therapies. The structural features of 1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide make it a promising candidate for investigating kinase inhibition and receptor modulation. Its chlorothiophene and benzothiazole components are frequently explored in the context of anti-inflammatory and anticancer drug design, aligning with current trends in personalized medicine.

From a synthetic chemistry perspective, the preparation of this compound involves multi-step organic transformations, including sulfonylation and amide coupling reactions. The presence of the ethoxy group on the benzothiazole ring enhances solubility, a critical factor in drug formulation and bioavailability optimization. These attributes are highly relevant to researchers focusing on ADME (Absorption, Distribution, Metabolism, and Excretion) properties, a hot topic in modern pharmacology.

The piperidine-4-carboxamide scaffold is another highlight of this molecule, as it is a common pharmacophore in CNS (Central Nervous System) therapeutics. This has led to speculation about its potential applications in neurodegenerative disease research, particularly in studies targeting protein misfolding and aggregation. Given the rising prevalence of conditions like Alzheimer's and Parkinson's diseases, such investigations are of great interest to both academia and industry.

Analytical characterization of CAS No. 941896-59-9 typically employs techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure the compound meets the stringent quality standards required for preclinical studies. Additionally, computational modeling, including molecular docking and QSAR (Quantitative Structure-Activity Relationship) studies, can provide insights into its interaction with biological targets, further enhancing its appeal in rational drug design.

In the context of green chemistry, researchers are also exploring sustainable synthetic routes for this compound, minimizing the use of hazardous reagents and solvents. This aligns with the growing emphasis on environmentally friendly synthesis in the pharmaceutical industry. The ethoxybenzothiazole moiety, in particular, offers opportunities for derivatization, enabling the development of analogs with improved selectivity and potency.

As the scientific community continues to explore the therapeutic potential of 1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide, its role in addressing unmet medical needs becomes increasingly apparent. Whether in oncology, neurology, or immunology, this compound represents a valuable tool for advancing our understanding of disease mechanisms and developing next-generation treatments.

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